molecular formula C24H25N5 B2467999 2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine CAS No. 1111319-90-4

2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine

Cat. No. B2467999
M. Wt: 383.499
InChI Key: RAVZZADHSOLJPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. This compound is a pyrazolopyrazine derivative and has been synthesized using various methods.

Scientific Research Applications

Synthesis and Biological Evaluation

A study by Kendre et al. (2015) explored the synthesis of various derivatives, including pyrazole and pyrazolyl moieties, and their evaluation as antimicrobial and anti-inflammatory agents. This indicates the potential use of similar compounds in the development of new therapeutic agents (Kendre, Landge, & Bhusare, 2015).

Anticancer Activity

Research by Abdellatif et al. (2014) on pyrazolo[3,4-d]pyrimidin-4-one derivatives, closely related to the compound , revealed significant anticancer activity, particularly against human breast adenocarcinoma cell lines. This suggests the potential for developing anticancer therapies based on similar chemical structures (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).

Cell Growth Assays

The use of tetrazolium analogs, as studied by Cory et al. (1991), in cell growth assays indicates the role of similar compounds in biological research, particularly in assessing cell proliferation and viability, which is crucial in cancer research and drug development (Cory, Owen, Barltrop, & Cory, 1991).

Antimicrobial Evaluation

Kamal et al. (2015) synthesized new hydrazone derivatives bearing pyrimidinyl and pyrazolyl moieties and found them to be effective against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. This research underscores the potential application of similar compounds in developing new antimicrobial agents (Kamal, Kumar, Bhardwaj, Kumar, & Aneja, 2015).

Chemoselective Synthesis

The study by Toche, Kazi, and Jachak (2008) on the chemoselective synthesis of 4-cyano- and 5-aminopyrazoles, and their biological activity, including inhibition of alcohol dehydrogenase, highlights the importance of these compounds in therapeutic applications and as tools in biochemical research (Toche, Kazi, & Jachak, 2008).

Novel Derivatives and Antimicrobial Activities

Further derivatives of pyrazole-based compounds, as studied by Bildirici, Şener, and Tozlu (2007), show potential in the development of new antimicrobial agents. Their research on 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid derivatives and their antibacterial activities is indicative of the wider application of such compounds in medicine (Bildirici, Şener, & Tozlu, 2007).

properties

IUPAC Name

2-(3,4-dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5/c1-18-8-9-20(16-19(18)2)22-17-23-24(25-10-11-29(23)26-22)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAVZZADHSOLJPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NN3C=CN=C(C3=C2)N4CCN(CC4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-Dimethylphenyl)-4-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrazine

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